An In-depth Technical Guide to Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate
An In-depth Technical Guide to Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate
CAS Number: 1133115-70-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, known to exhibit a wide range of biological activities. This document details the chemical identity, plausible synthetic routes, physicochemical properties, and potential applications of this specific derivative. Emphasis is placed on the rationale behind synthetic choices and the importance of the quinoline core in the design of novel therapeutic agents.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The structural rigidity and the ability to introduce various substituents at multiple positions make the quinoline nucleus an ideal scaffold for the development of targeted therapeutics. Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, with its specific substitution pattern, offers unique opportunities for the synthesis of novel compounds with potentially enhanced biological efficacy and selectivity.
Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical and physical characteristics of a compound is fundamental for its application in research and development.
Table 1: Chemical and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1133115-70-4 | |
| Molecular Formula | C₁₃H₁₂ClNO₂ | |
| Molecular Weight | 249.69 g/mol | |
| IUPAC Name | methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | |
| Appearance | Expected to be a solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol, ether, and chloroform. | |
| Purity | Commercially available at ≥98% |
Spectral Data (Predicted)
While specific experimental spectra for Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate are not widely published, the following are expected characteristic signals based on the analysis of similar structures:
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¹H NMR: Protons on the quinoline ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The methyl groups at positions 7 and 8 would likely appear as singlets in the upfield region (δ 2.0-3.0 ppm). The methyl ester protons would also be a singlet, typically around δ 3.9-4.1 ppm.
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¹³C NMR: The spectrum would show distinct signals for the aromatic carbons of the quinoline core, the two methyl carbons, the ester carbonyl carbon (around 165-175 ppm), and the ester methyl carbon.
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IR Spectroscopy: Characteristic peaks would include C=O stretching of the ester (around 1720-1740 cm⁻¹), C-Cl stretching, and C=C and C=N stretching vibrations of the quinoline ring.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic M+2 peak due to the presence of the chlorine isotope.
Synthesis of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate
The synthesis of substituted quinoline-2-carboxylates can be achieved through several established methods. For the target molecule, a plausible and efficient synthetic strategy would involve a variation of the Friedländer Annulation or the Doebner-von Miller reaction .
Proposed Synthetic Pathway: Modified Friedländer Annulation
The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. This method is highly versatile for producing polysubstituted quinolines.
Caption: Proposed synthetic pathway for Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate.
Detailed Experimental Protocol (Plausible)
This protocol is a representative procedure based on established methodologies for similar quinoline syntheses. Optimization of reaction conditions may be necessary.
Step 1: Synthesis of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate
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To a solution of 2-amino-3,4-dimethylbenzaldehyde (1 equivalent) in a suitable solvent such as ethanol, add methyl pyruvate (1.1 equivalents).
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Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product, Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate, may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
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If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Chlorination to form Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate
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Suspend Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (1 equivalent) in a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
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After the reaction is complete, carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
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The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry.
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The crude Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).
Applications in Drug Discovery and Development
The quinoline scaffold is a key pharmacophore in numerous approved drugs, particularly in the areas of infectious diseases and oncology. The specific substituents on Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate provide several handles for further chemical modification, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.
Caption: Potential applications of the target compound in drug discovery.
The presence of the chlorine atom at the 4-position makes it susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, and thiol-containing side chains. The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides. These modifications can be used to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Safety and Handling
Chlorinated quinoline derivatives should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
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Hazard Statements (Anticipated): May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
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Precautionary Statements (Anticipated): Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
In case of accidental exposure, it is crucial to seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is a valuable and versatile building block for the synthesis of novel quinoline-based compounds with potential therapeutic applications. Its synthesis can be achieved through established methodologies, and its structure offers multiple points for chemical modification. The continued exploration of derivatives of this compound is likely to yield new and effective drug candidates for a variety of diseases.
References
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Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Available at: [Link]
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Saeedi, M., & Ghafouri, H. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597. Available at: [Link]
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Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. da R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209–2226. Available at: [Link]
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Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100–110. Available at: [Link]
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Doebner, O., & Miller, W. v. (1883). Ueber die Darstellung von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 16(2), 2464–2470. Available at: [Link]
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Zare, A., et al. (2011). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. Iranian Journal of Chemistry and Chemical Engineering, 30(1), 73-81. Available at: [Link]
